ipaB protein - 127384-62-7

ipaB protein

Catalog Number: EVT-1521610
CAS Number: 127384-62-7
Molecular Formula: C9H10N2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

IpaB is encoded by the ipaB gene located within the Shigella pathogenicity island. It is secreted via the T3SS and interacts with host cell components upon injection, facilitating the pathogen's entry and survival within host tissues .

Classification

IpaB belongs to the family of translocator proteins that are essential for forming pores in host cell membranes. It is classified as a type III secretion effector protein, specifically involved in the assembly of the translocon complex that allows other effector proteins to enter host cells .

Synthesis Analysis

Methods

The production of IpaB has traditionally been challenging due to solubility issues when expressed in conventional systems like Escherichia coli. Recent advancements have utilized cell-free protein synthesis (CFPS) platforms, such as Xpress+TM, which allow for high-yield production without the limitations of cellular systems. This method has achieved yields exceeding 200 mg/L of IpaB, facilitating its purification and characterization .

Technical Details

The CFPS method employs plasmids encoding IpaB along with necessary biochemical components for transcription and translation. The protein is often tagged (e.g., with a histidine tag) to simplify purification processes using affinity chromatography techniques . Purification typically involves multimode column chromatography, achieving over 95% purity as confirmed by SDS-PAGE analysis .

Molecular Structure Analysis

Structure

The molecular structure of IpaB includes several important domains: a Chaperone Binding Domain (CBD) and a coiled-coil region that are crucial for its stability and function. The CBD facilitates interaction with its chaperone, IpgC, which stabilizes IpaB during its synthesis .

Data

Chemical Reactions Analysis

Reactions

IpaB undergoes several biochemical interactions that are essential for its function in host cell invasion. Upon secretion through the T3SS, IpaB can insert into host membranes to form pores. This process is influenced by its interactions with other T3SS components like IpaC, which enhances pore formation and secretion induction .

Technical Details

Experimental approaches such as limited proteolysis and immunoblotting have been used to study IpaB's structure-function relationships. These methods help identify critical regions necessary for its activity and interactions with host proteins like caspase-1, which plays a role in macrophage apoptosis upon infection .

Mechanism of Action

Process

IpaB functions by acting as a translocator that forms pores in host cell membranes. It senses contact with host cells through receptor recognition or membrane insertion, leading to the assembly of the translocon complex that facilitates further secretion of effector proteins into the cytoplasm .

Data

The mechanism involves initial binding to cholesterol-rich lipid rafts on host cells, followed by conformational changes that allow pore formation. Studies indicate that IpaB can form pores independently or in conjunction with other proteins like IpaC, enhancing its role in immune evasion and cytotoxicity .

Physical and Chemical Properties Analysis

Physical Properties

IpaB is characterized by notable hydrophobic regions that contribute to its instability when expressed without its chaperone. Its molecular weight and oligomeric state can vary depending on environmental conditions and interactions with other proteins .

Chemical Properties

IpaB exhibits properties typical of membrane-associated proteins, including lipid binding capabilities. Its structure includes hydrophobic segments that facilitate insertion into lipid bilayers, crucial for its function as a translocator .

Relevant data from biophysical characterization techniques confirm that IpaB maintains specific conformational states necessary for its activity within the T3SS context.

Applications

IpaB has significant potential in scientific research and medical applications:

  • Vaccine Development: Due to its role as an immunogenic protein, IpaB is being investigated as a candidate for vaccine formulations against Shigella infections.
  • Therapeutic Target: Understanding IpaB's mechanisms can lead to novel therapeutic strategies aimed at disrupting its function to enhance host defenses against infection.
  • Biotechnological Applications: The ability to produce IpaB efficiently through CFPS opens avenues for further research into protein interactions and functions related to bacterial pathogenesis.
Introduction to the IpaB Protein in Shigella Pathogenesis

Taxonomic and Genomic Context of ipaB in Shigella spp.

IpaB (Invasion Plasmid Antigen B) is a 62–65 kDa multifunctional virulence effector encoded on the Shigella large invasion plasmid (~220 kb), which is indispensable for bacterial pathogenicity. This plasmid harbors a 31-kb pathogenicity island containing the mxi-spa (membrane expression of invasion plasmid antigens-surface presentation of antigens) and ipa (invasion plasmid antigen) operons [1] [4] [5]. The ipaB gene resides within the ipaBCDA operon, transcriptionally regulated by the virulence gene activator VirB. Crucially, IpaB is highly conserved across all four Shigella species (S. flexneri, S. sonnei, S. dysenteriae, and S. boydii), exhibiting >99% amino acid sequence identity [2] [6]. This conservation starkly contrasts with the serotype-specific diversity of lipopolysaccharide O-antigens, positioning IpaB as a universal target for vaccines and therapeutics.

Table 1: Genomic and Biochemical Features of IpaB

PropertyDetail
Gene LocationLarge virulence plasmid (ipaBCDA operon)
Molecular Weight~62–65 kDa
Protein StructurePredicted coiled-coil domains, hydrophobic regions, chaperone-binding site
Conservation>99% across all Shigella species and serotypes
HomologsSalmonella SipB (65% identity), Yersinia YopB (30% identity)

Historical Overview of IpaB Discovery and Early Functional Characterization

IpaB was first identified in the 1980s through screens of Shigella invasion plasmid mutants. Early studies demonstrated that IpaB-deficient strains were avirulent, failing to invade epithelial cells or provoke macrophage apoptosis [1] [4]. By the 1990s, IpaB was recognized as a core component of the Type III Secretion System (T3SS) "translocon," alongside IpaD and IpaC. Seminal work established its dual role: facilitating bacterial entry into host cells and inducing caspase-1-mediated macrophage apoptosis [1] [5]. The discovery that IpaB directly binds caspase-1 (ICE) in 1998 revealed a mechanistic link to inflammasome activation and interleukin release, explaining the severe inflammation characteristic of shigellosis [1]. Subsequent structural analyses identified functional domains, including hydrophobic regions (aa 310–430) essential for membrane penetration and an N-terminal chaperone-binding domain (aa 51–72) stabilizing the protein pre-secretion [1] [5].

Global Health Burden of Shigellosis and Role of IpaB in Disease

Shigella causes ~269 million shigellosis cases annually, resulting in over 200,000 deaths, predominantly in children under five in resource-limited settings [3] [6]. IpaB is indispensable at multiple disease stages:

  • Epithelial Invasion: Forms the T3SS tip complex with IpaD, sensing host contact and translocating effectors.
  • Phagosomal Escape: Disrupts vacuolar membranes via hydrophobic domains (aa 313–346, 400–423) [1] [5].
  • Immune Evasion: Triggers caspase-1-dependent macrophage apoptosis, releasing pro-inflammatory cytokines IL-1β and IL-18 [1] [4].
  • Intercellular Spread: Facilitates actin polymerization for cell-to-cell movement.The low infectious dose (10–100 bacteria) underscores IpaB’s efficiency in establishing infection, making it a critical target for interventions [3] [4].

Properties

CAS Number

127384-62-7

Product Name

ipaB protein

Molecular Formula

C9H10N2O4

Synonyms

ipaB protein

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